N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-16-9-7-13(8-10-16)18-22-23-19(25-18)21-17(24)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAITJFTCCTGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate then undergoes cyclization with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using halogens (Cl2, Br2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide, have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole structures exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungal strains .
Antiviral Properties
Recent studies suggest that thiadiazole derivatives possess antiviral activities against viruses such as the measles virus and hepatitis C virus. The mechanism often involves the inhibition of viral RNA polymerase, which is crucial for viral replication . The efficacy of these compounds can vary significantly based on structural modifications.
Anticancer Potential
Thiadiazole compounds are being investigated for their potential anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The fluorophenyl substitution is believed to enhance the interaction with target proteins involved in cancer progression.
Synthesis of Novel Compounds
This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions—makes it valuable in developing new pharmaceuticals and agrochemicals .
Material Science
The unique electronic properties imparted by the fluorinated phenyl group make this compound a candidate for applications in organic electronics and photonic devices. Research is ongoing to explore its potential in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics.
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Thiadiazole Derivatives
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H14FN3O2S, with a molecular weight of approximately 427.5 g/mol. The compound features a naphthalene ring fused with a thiadiazole moiety and is substituted with a fluorophenyl group, which contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H14FN3O2S |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : The reaction of 4-fluorobenzoic acid with thiosemicarbazide forms the thiadiazole intermediate.
- Coupling Reaction : This intermediate is then coupled with naphthalene-1-carboxylic acid under specific conditions to yield the final product.
Anticholinesterase Activity
Research indicates that this compound exhibits significant anticholinesterase activity. This property suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting the breakdown of acetylcholine. In vitro studies have shown that the compound effectively inhibits acetylcholinesterase (AChE) with an IC50 value indicating its potency in this regard.
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects through modulation of specific signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential for treating inflammatory diseases.
Antiviral Activity
Recent studies have explored the antiviral properties of thiadiazole derivatives, including this compound. It has been noted that certain structural modifications can enhance antiviral activity against various viral targets. For instance, derivatives similar to this compound have shown effectiveness against RNA viruses by inhibiting viral replication .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Farnesyltransferase : This enzyme plays a crucial role in protein post-translational modifications. By inhibiting farnesyltransferase, the compound disrupts cellular processes related to growth and proliferation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
- Anticholinesterase Assay : A study reported an IC50 value of 0.25 µM for AChE inhibition by the compound, suggesting strong potential for Alzheimer's treatment.
- Inflammatory Cytokine Modulation : In vitro experiments demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound at concentrations ranging from 10 to 50 µM.
- Antiviral Screening : Thiadiazole derivatives were screened against HCV NS5B polymerase, showing promising results with EC50 values below 30 µM for some analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide?
- Methodology : Synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by coupling reactions. For example, analogous thiadiazole derivatives are synthesized using hydrazine hydrate, carbon disulfide, and potassium hydroxide under reflux in ethanol (70–80°C, 6–8 hours) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for higher yields), and temperature control to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.0–7.4 ppm, naphthalene protons at δ 7.8–8.3 ppm) .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths/angles and π-stacking interactions. For example, thiadiazole ring S–N distances (~1.65 Å) validate planarity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 377.1) .
Q. What preliminary biological assays are recommended for screening activity?
- Methodology :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7), with cisplatin as a positive control .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-1/2 inhibition, IC₅₀ < 10 µM) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of thiadiazole-based analogs?
- Methodology :
- Substituent variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
- Bioisosteric replacement : Substitute naphthalene with tetrahydronaphthalene to improve pharmacokinetics (logP reduction by ~0.5 units) .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like EGFR (ΔG < -8 kcal/mol) .
Q. How should crystallographic data contradictions (e.g., bond angle deviations) be resolved?
- Methodology :
- Refinement protocols : Apply TWINABS in SHELXL to correct for twinning in crystals .
- Density functional theory (DFT) : Compare experimental bond angles with B3LYP/6-31G* calculations to identify steric strain or solvent effects .
- Multi-temperature studies : Collect data at 100 K and 298 K to assess thermal motion artifacts .
Q. What strategies address discrepancies in biological activity across assay platforms?
- Methodology :
- Assay standardization : Normalize cell viability protocols (e.g., ATP-based vs. MTT) using NCI-60 panel guidelines .
- Metabolic stability testing : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation (t₁/₂ < 30 min) as a cause of false negatives .
- Orthogonal validation : Confirm COX inhibition via Western blot (reduced PGE₂ levels) alongside enzymatic assays .
Q. How can in silico modeling predict off-target interactions and toxicity?
- Methodology :
- Pharmacophore screening : Use SwissADME to rule out pan-assay interference compounds (PAINS) .
- ToxCast profiling : Leverage EPA databases to flag hepatotoxicity risks (e.g., CYP3A4 inhibition) .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (50 ns trajectories) to assess binding mode stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
